3-Nitrophenylhydrazine hydrochloride

概要

説明

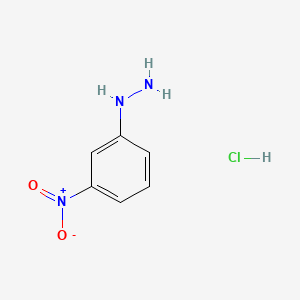

3-Nitrophenylhydrazine hydrochloride (CAS: 636-95-3) is a nitro-substituted phenylhydrazine derivative widely utilized as a derivatization reagent in analytical chemistry. Its chemical structure features a nitro group (-NO₂) at the meta position of the phenyl ring, enhancing its electrophilic reactivity, particularly toward carbonyl groups in carboxylic acids and ketones. This property makes it indispensable for preparing stable hydrazone derivatives of short-chain fatty acids (SCFAs), organic acids, and other carbonyl-containing analytes prior to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis .

Supplied by major manufacturers such as Sigma-Aldrich, Aladdin, and TCI Chemicals, it is frequently paired with coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride to activate carboxyl groups, forming stable amide bonds under mild conditions (typically 30–60 minutes at 40°C or room temperature) . Its applications span clinical diagnostics, gut microbiota research, and metabolic studies, where it enables precise quantification of analytes like valeric acid, hydroxybutyric acid, and methylmalonic acid with limits of quantification (LOQ) as low as 0.1 µM .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 3-nitrophenylhydrazine hydrochloride typically involves the reduction of 3-nitroaniline through diazotization, followed by hydrolysis and salt formation. The reduction reaction is carried out using sodium bisulfite as the reducing agent at a temperature of 10-35°C and a pH of 7-9 .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to obtain a high-purity compound .

化学反応の分析

Types of Reactions: 3-Nitrophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Condensation: It can form hydrazones and hydrazides with carbonyl compounds.

Common Reagents and Conditions:

Reduction: Sodium bisulfite, hydrogen gas with a catalyst.

Substitution: Alkyl halides, acyl chlorides.

Condensation: Aldehydes, ketones, under acidic or basic conditions.

Major Products:

Reduction: 3-Aminophenylhydrazine.

Substitution: Various substituted phenylhydrazines.

Condensation: Hydrazones and hydrazides.

科学的研究の応用

Derivatization Agent in Analytical Chemistry

Overview:

3-NPH serves as an effective derivatization agent for carboxyl- and carbonyl-containing compounds. This property enhances the detection capabilities of various metabolites in complex biological matrices.

Key Applications:

- Gamma-Hydroxybutyric Acid Detection: 3-NPH is utilized for the determination of gamma-hydroxybutyric acid (GHB) in biological samples, particularly in cases involving Herpes Simplex Virus-Type 1. The method employs liquid chromatography with multiple reaction monitoring-mass spectrometry (LC-MRM-MS), significantly improving detection sensitivity in forensic and clinical settings (Osinaga et al., 2022) .

- N-Acyl Glycines Analysis: A recent study demonstrated the use of 3-NPH for the derivatization of N-acyl glycines (NAGlys), important metabolites involved in detoxification. This method allows for a broader measurement range of NAGlys in plasma and urine samples using high-resolution LC-MS techniques (Luo et al., 2018; PMC4033578) .

Residual Analysis in Pharmaceutical Formulations

Overview:

In pharmaceutical chemistry, 3-NPH is employed to ensure the purity and safety of drug formulations by analyzing residual components.

Key Applications:

- Quantitative Analysis of Chloramphenicol: The compound is used to quantitatively analyze residual 4-nitrobenzaldehyde in chloramphenicol formulations through HPLC with UV/Vis detection after derivatization. This approach helps maintain stringent quality control standards in pharmaceutical products (Luo et al., 2018) .

Metabolomic Studies

Overview:

Metabolomics involves the comprehensive analysis of metabolites within biological samples, and 3-NPH plays a crucial role in this field.

Key Applications:

- Clinical Diagnostics: By optimizing derivatization conditions, researchers have successfully utilized 3-NPH to analyze metabolites associated with metabolic diseases. This includes determining urinary creatinine levels and other relevant biomarkers through LC-MS techniques (PMC4033578) .

Data Tables

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Analytical Chemistry | Derivatization for GHB detection | Osinaga et al., 2022 |

| Pharmaceutical Analysis | Residual analysis in chloramphenicol formulations | Luo et al., 2018 |

| Metabolomics | Analysis of N-acyl glycines | PMC4033578 |

Case Study 1: Detection of Gamma-Hydroxybutyric Acid

In a forensic study, researchers applied LC-MRM-MS techniques using 3-NPH to detect GHB levels in patients infected with HSV-1. The results indicated enhanced sensitivity and specificity compared to traditional methods, making it a valuable tool in toxicology.

Case Study 2: Metabolomic Profiling Using N-Acyl Glycines

A recent investigation into metabolic disorders employed a novel method utilizing 3-NPH for NAGly detection. The study highlighted the compound's ability to facilitate comprehensive metabolomic profiling without the need for extensive sample preparation or high temperatures, thus streamlining the analytical process.

作用機序

The mechanism of action of 3-nitrophenylhydrazine hydrochloride primarily involves its ability to form stable derivatives with various functional groups. The nitro group can undergo reduction, while the hydrazine moiety can participate in nucleophilic substitution and condensation reactions. These properties make it a valuable reagent in analytical and synthetic chemistry .

類似化合物との比較

Structural and Functional Analogues

3-Fluorophenylhydrazine Hydrochloride

This analogue substitutes the nitro group with a fluorine atom at the meta position. While fluorine’s electron-withdrawing nature moderately enhances reactivity compared to unsubstituted phenylhydrazine, it lacks the strong electron-withdrawing effect of the nitro group, resulting in lower derivatization efficiency for carboxylated analytes. Limited evidence suggests its use in specialized syntheses rather than analytical derivatization, likely due to inferior stability of its hydrazone products .

2,4-Dinitrophenylhydrazine (DNPH)

Compared to 3-nitrophenylhydrazine hydrochloride, DNPH’s two nitro groups increase steric hindrance and reduce solubility in aqueous-organic matrices, complicating LC-MS/MS workflows. However, DNPH derivatives exhibit strong UV absorbance, making them preferable for UV-Vis detection .

Key Advantages of this compound

- Enhanced Sensitivity : The nitro group improves electron capture during MS detection, enabling sub-micromolar LOQs critical for low-abundance metabolites in biological matrices .

- Broad Compatibility: Stable in aqueous-acetonitrile or methanol solutions (15–50% organic content), facilitating direct injection into LC systems without precipitation .

- Robust Derivatization : Achieves >90% reaction efficiency for SCFAs under optimized conditions, outperforming fluorinated analogues in gut microbiota studies .

Limitations and Alternatives

- Isomer Separation: Co-elution of isomeric derivatives (e.g., xylose/arabinose) remains a challenge, necessitating advanced columns like HSS T3 or BEH C18 .

- Acid-Labile Compounds : Strongly acidic conditions (e.g., 0.1% formic acid) may degrade labile metabolites, prompting the use of milder alternatives like dansylhydrazine in specific cases .

生物活性

3-Nitrophenylhydrazine hydrochloride (3-NPH) is a chemical compound that has garnered attention in various fields, particularly in biological and analytical chemistry. Its unique properties allow it to serve as a derivatization reagent, enhancing the detection of certain metabolites and biomolecules. This article delves into the biological activity of 3-NPH, exploring its applications, mechanisms of action, and relevant case studies.

- Chemical Formula: CHClNO

- Molecular Weight: 189.60 g/mol

- CAS Number: 636-95-3

3-NPH is characterized by its nitro group (-NO) attached to a phenylhydrazine structure, which contributes to its reactivity and utility in various biochemical applications.

Derivatization Agent

3-NPH is primarily used as a derivatization agent in analytical chemistry. It reacts with carbonyl compounds to form stable hydrazones, which can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS). This property is particularly useful for the detection of metabolites in biological samples.

- Application in Metabolite Detection:

- It has been employed to detect gamma-Hydroxybutyric acid in biological samples infected with Herpes Simplex Virus-Type 1, enhancing the sensitivity of detection methods .

- In another study, it was used for the quantitative analysis of residual 4-nitrobenzaldehyde in chloramphenicol formulations, ensuring the safety and purity of pharmaceutical products .

The mechanism by which 3-NPH exerts its biological effects involves its ability to form hydrazones with carbonyl groups present in various biomolecules. This reaction not only stabilizes these compounds but also enhances their detectability during analytical procedures.

Case Studies

-

Detection of N-Acyl Glycines:

A study utilized 3-NPH for the derivatization of N-acyl glycines (NAGlys), which are important metabolites involved in fatty acid metabolism. The research demonstrated that the application of 3-NPH significantly improved the identification and quantification of these metabolites through mass spectrometry .Metabolite Fragment Ions Observed Butyrylglycine m/z 86.0593 Octanoylglycine m/z 262.0823 Acetylglycine m/z 152.0450 -

Impact on Diabetes Research:

The alteration of NAGly levels in plasma was studied using 3-NPH as a derivatization agent. The findings indicated that changes in short- to long-chain NAGlys could serve as biomarkers for fatty acid oxidation dysfunction associated with Type 2 Diabetes Mellitus (T2DM) .

Toxicological Considerations

While 3-NPH has beneficial applications, it is essential to consider its potential toxicity. Some studies suggest that hydrazine derivatives can exhibit genotoxic effects, necessitating caution when handling and applying these compounds in biological settings .

Q & A

Basic Research Questions

Q. What are the standard protocols for derivatizing carbonyl-containing analytes using 3-nitrophenylhydrazine hydrochloride (3-NPH·HCl) in LC-MS/MS workflows?

- Methodological Answer : 3-NPH·HCl is widely used to derivatize carbonyl groups (e.g., in short-chain fatty acids or sialic acids) for enhanced detection sensitivity. A typical protocol involves mixing the analyte with 200 mM 3-NPH·HCl in 50% acetonitrile/water and 120 mM EDC·HCl (with 6% pyridine) at 40°C for 30 minutes, followed by extraction and analysis . This method minimizes matrix effects and improves chromatographic resolution.

Q. How should researchers safely handle 3-NPH·HCl given its toxicity profile?

- Methodological Answer : Due to acute toxicity (H301, H311, H331), researchers must use PPE (N95 masks, gloves, eye protection) and work in fume hoods. Spills require mechanical cleanup with avoidance of water streams to prevent environmental contamination. First-aid measures include rinsing exposed skin/eyes and seeking medical attention for ingestion .

Q. What are the primary applications of 3-NPH·HCl in analytical chemistry?

- Methodological Answer : Key applications include:

- Derivatization of γ-hydroxybutyric acid in forensic toxicology (LC-MRM-MS) .

- Quantification of residual 4-nitrobenzaldehyde in pharmaceuticals (HPLC-UV/Vis) .

- Analysis of O-acetylated sialic acids in biological samples (UHPLC-QE-Orbitrap-MS) .

Advanced Research Questions

Q. How can researchers optimize derivatization conditions to minimize side reactions or incomplete labeling?

- Methodological Answer : Reaction efficiency depends on pH, temperature, and reagent ratios. For sialic acids, a two-step derivatization process with 3-NPH·HCl at 40°C for 30 minutes ensures complete labeling while avoiding degradation. Parallel reaction monitoring (PRM) can validate derivatization completeness by tracking characteristic product ions (e.g., m/z 224.1 for Neu5Ac derivatives) .

Q. What strategies resolve contradictions in quantitative data when using 3-NPH·HCl for SCFA analysis in complex matrices?

- Methodological Answer : Discrepancies may arise from matrix effects or competing reactions. Solutions include:

- Using deuterated internal standards (e.g., d₄-butyrate) to correct for recovery variations .

- Performing post-derivatization extraction with methyl tert-butyl ether (MTBE) to remove interferents .

- Validating methods with spike-recovery experiments across biological replicates .

Q. How does 3-NPH·HCl compare to alternative derivatizing agents (e.g., DNPH) in terms of selectivity and sensitivity for carbonyl detection?

- Methodological Answer : 3-NPH·HCl offers superior selectivity for α-keto acids and sialic acids due to its hydrazine moiety’s reactivity. Unlike DNPH, 3-NPH derivatives generate stable hydrazones with minimal fragmentation in MS/MS, improving sensitivity (LODs < 1 ng/mL for butyrate) . Cross-reactivity studies show minimal interference with non-target carbonyls under optimized conditions .

Q. What are the implications of 3-NPH·HCl’s instability in aqueous solutions for long-term storage and method reproducibility?

- Methodological Answer : 3-NPH·HCl hydrolyzes in water, requiring preparation in anhydrous acetonitrile/water (1:1) immediately before use. Long-term storage should be in desiccated, dark conditions at -20°C. Degradation products (e.g., nitroaniline) can be monitored via UV-Vis at 320 nm to ensure reagent integrity .

特性

IUPAC Name |

(3-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOYKMLGFFASBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212984 | |

| Record name | 3-Nitrophenylhydrazinium(1+) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-95-3 | |

| Record name | Hydrazine, (3-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophenylhydrazinium(1+) chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenylhydrazinium(1+) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophenylhydrazinium(1+) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。